

Application Note and Protocol: Enzymatic Synthesis of Divanillin Using Laccase

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Compound of Interest		
Compound Name:	Divanillin	
Cat. No.:	B108160	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Divanillin, the symmetrical dimer of vanillin, is a molecule of significant interest due to its flavor-enhancing properties, imparting a creamy taste to food products.[1] It also serves as a valuable bio-based monomer for the synthesis of π -conjugated polymers.[2] Laccases (EC 1.10.3.2) are multi-copper oxidoreductases that catalyze the one-electron oxidation of a wide range of phenolic compounds, making them ideal green biocatalysts for the synthesis of **divanillin** from vanillin.[3][4] This application note provides a detailed protocol for the enzymatic synthesis of **divanillin** using laccase, including reaction conditions, purification, and analytical quantification.

Data Presentation

The following table summarizes the quantitative data for the enzymatic synthesis of **divanillin** using laccase from Trametes versicolor and Funalia trogii.



Parameter	Value	Source
Enzyme Source	Laccase from Trametes versicolor	[2]
Substrate	Vanillin	[2]
Vanillin Concentration	6 g in 80 mL acetone and 720 mL buffer	[2]
Laccase Concentration	49.6 mg	[2]
Buffer	Sodium acetate / Acetic acid	[2]
Reaction Time	24 hours	[2]
Temperature	25 °C	[2]
Atmosphere	Saturated with oxygen	[2]
Crude Product	Brown powder	[2]
Purification Method	Precipitation with NaOH, ethanol, and HCl	[2]
Final Yield	85%	[2]
Enzyme Source	Laccase from Funalia trogii	[1][5]
Conversion Rate	> 95%	[1][5]

Experimental Protocols

1. Enzymatic Synthesis of **Divanillin**

This protocol is adapted from a published procedure for the laccase-mediated synthesis of **divanillin**.[2]

- Reagent Preparation:
 - Prepare a sodium acetate buffer by dissolving 5.6 g of sodium acetate and 1.75 mL of acetic acid in 1 L of water.



- o Dissolve 6 g of vanillin in 80 mL of acetone.
- Reaction Setup:
 - In a suitable reaction vessel, add the vanillin-acetone solution to 720 mL of the prepared sodium acetate buffer.
 - Add 49.6 mg of laccase from Trametes versicolor.
 - Saturate the reaction mixture with oxygen.
 - Stir the mixture gently at 25 °C for 24 hours.
 - After 24 hours, the crude divanillin will precipitate as a brown powder.
 - Filter the mixture to collect the crude divanillin.

2. Purification of **Divanillin**

This protocol describes the purification of the crude **divanillin** precipitate.[2]

- Dissolve 6 g of the crude **divanillin** in 100 mL of a 0.5 M NaOH solution.
- Pour the resulting solution into 600 mL of ethanol.
- Acidify the solution with fuming HCl until **divanillin** spontaneously precipitates.
- Recover the purified divanillin by filtration.
- Rinse the precipitate with water and acetone.
- Dry the purified divanillin. The expected yield is approximately 85%.[2]
- 3. Quantification of **Divanillin** by HPLC-DAD

This protocol provides a method for the quantification of **divanillin** using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), based on established methods for analyzing phenolic compounds in vanilla.[6][7][8]



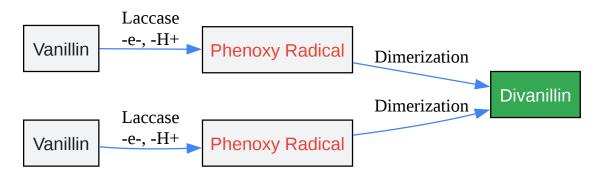
- Instrumentation:
 - HPLC system with a DAD detector.
 - Zorbax Eclipse XDB-C18 column (250 mm × 4.6 mm i.d., 5 μm particle size).[6][7]
- Chromatographic Conditions:
 - Mobile Phase: A gradient elution using a solvent mixture of water, methanol, and acidified water (10⁻² M H₃PO₄).[6][7]
 - Flow Rate: 2.25 mL/min.[6]
 - Detection Wavelengths: 230, 254, and 280 nm.[6]
 - Column Temperature: 45 °C.[8]
 - Injection Volume: 10 μL.[8]
- Sample Preparation:
 - Prepare stock solutions of divanillin standard in a 1:1 mixture of DMSO and a 3:7 ratio of MeOH/acidified water (100 mM H₃PO₄) at concentrations ranging from 0.1 to 200 mg/L.[6]
 [8]
 - Dissolve a known amount of the purified **divanillin** sample in the same solvent mixture.
 - Filter the sample through a 0.45 μm PTFE filter before injection.
- Analysis:
 - Generate a calibration curve using the divanillin standard solutions.
 - Inject the sample solution and integrate the peak corresponding to divanillin.
 - Quantify the amount of divanillin in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization





Laccase-Mediated Oxidative Coupling



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